![molecular formula C24H20N4OS B13507559 4-[4-(10H-phenothiazine-10-carbonyl)piperazin-1-yl]benzonitrile](/img/structure/B13507559.png)
4-[4-(10H-phenothiazine-10-carbonyl)piperazin-1-yl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(10H-phenothiazine-10-carbonyl)piperazin-1-yl]benzonitrile is a complex organic compound that features a phenothiazine core linked to a piperazine ring and a benzonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(10H-phenothiazine-10-carbonyl)piperazin-1-yl]benzonitrile typically involves the following steps:
Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.
Attachment of the Piperazine Ring: The phenothiazine core is then reacted with piperazine under basic conditions to form the piperazine-substituted phenothiazine.
Introduction of the Benzonitrile Group: Finally, the piperazine-substituted phenothiazine is reacted with 4-cyanobenzoyl chloride to introduce the benzonitrile group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(10H-phenothiazine-10-carbonyl)piperazin-1-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
4-[4-(10H-phenothiazine-10-carbonyl)piperazin-1-yl]benzonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Used in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-[4-(10H-phenothiazine-10-carbonyl)piperazin-1-yl]benzonitrile involves its interaction with various molecular targets:
Molecular Targets: It can interact with neurotransmitter receptors, enzymes, and ion channels.
Pathways Involved: It may modulate signaling pathways related to neurotransmission, oxidative stress, and cellular metabolism.
Comparación Con Compuestos Similares
Similar Compounds
4-[4-(thiophene-2-carbonyl)piperazin-1-yl]benzonitrile: Similar structure but with a thiophene ring instead of a phenothiazine core.
Perphenazine: Another phenothiazine derivative used as an antipsychotic.
Uniqueness
4-[4-(10H-phenothiazine-10-carbonyl)piperazin-1-yl]benzonitrile is unique due to its specific combination of a phenothiazine core, piperazine ring, and benzonitrile group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C24H20N4OS |
|---|---|
Peso molecular |
412.5 g/mol |
Nombre IUPAC |
4-[4-(phenothiazine-10-carbonyl)piperazin-1-yl]benzonitrile |
InChI |
InChI=1S/C24H20N4OS/c25-17-18-9-11-19(12-10-18)26-13-15-27(16-14-26)24(29)28-20-5-1-3-7-22(20)30-23-8-4-2-6-21(23)28/h1-12H,13-16H2 |
Clave InChI |
AUMYKJIZMHPAHO-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C2=CC=C(C=C2)C#N)C(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


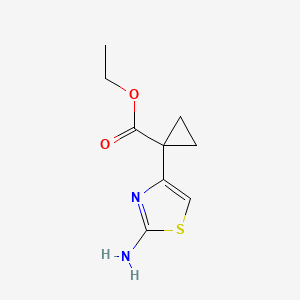


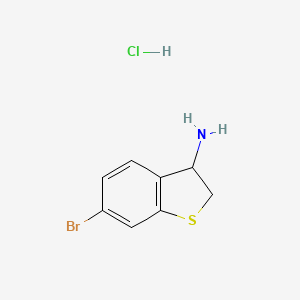

![methyl5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B13507517.png)


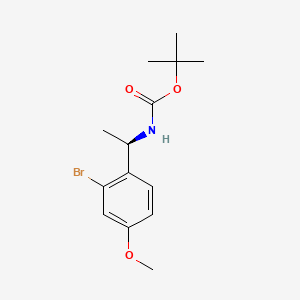
![methyl 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate hydrochloride](/img/structure/B13507545.png)
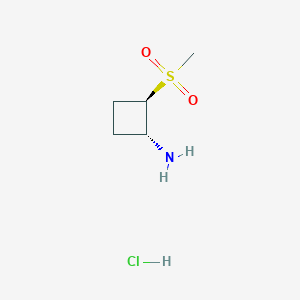
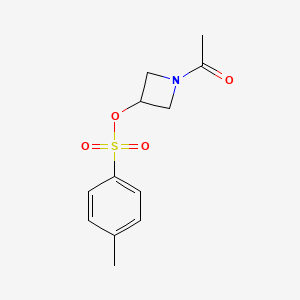
![Methyl[(2,4,6-trimethylphenyl)methyl]amine hydrochloride](/img/structure/B13507566.png)
![2-Methoxy-2-{4-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-amine hydrochloride](/img/structure/B13507569.png)
